

Analytical method validation for 3-Amino-2-chloroisonicotinamide quantification

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Compound of Interest

Compound Name: 3-Amino-2-chloroisonicotinamide

CAS No.: 342899-34-7

Cat. No.: B1272029

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Executive Summary & Strategic Context

3-Amino-2-chloroisonicotinamide (CAS: 342899-34-7) is a critical Key Starting Material (KSM) and intermediate in the synthesis of tyrosine kinase inhibitors, most notably Lenvatinib (Lenvima®).[1] As a pyridine-carboxamide derivative, its purity and quantitative assay are strictly regulated under ICH guidelines to prevent downstream impurity propagation into the Drug Substance.[1]

This guide outlines a robust, self-validating HPLC-UV protocol for the quantification of this intermediate. Unlike generic protocols, this method addresses the specific chemical challenges of the analyte: the basicity of the 3-amino pyridine moiety (causing peak tailing) and the polarity of the carboxamide group (causing early elution).[1]

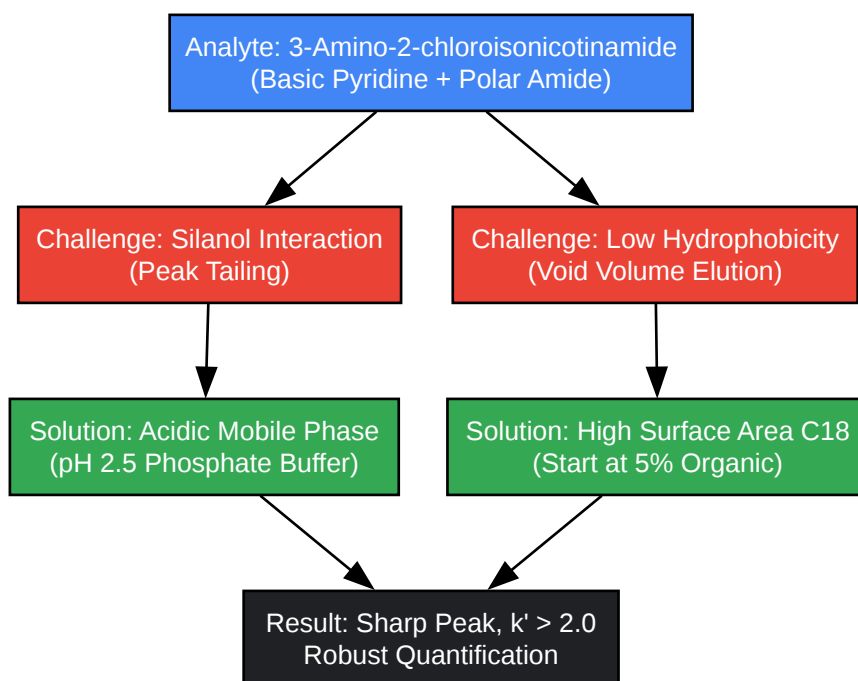
Regulatory Compliance: This protocol adheres to the ICH Q2(R2) Validation of Analytical Procedures (2024) and integrates principles from ICH Q14 (Analytical Procedure Development).

Chemical Logic & Method Development Strategy

To design a reliable method, we must first understand the analyte's behavior in solution.[1]

- **The Challenge (Basicity):** The pyridine nitrogen and the exocyclic amine group are basic. On standard silica-based C18 columns, these groups interact with residual silanols, leading to severe peak tailing and poor reproducibility.[1]
- **The Solution (pH Control):** We utilize a low pH (2.5) phosphate buffer. At this pH, the basic nitrogen atoms are fully protonated ().[1] While this increases polarity, it eliminates secondary silanol interactions, resulting in sharp, symmetrical peaks.[1]
- **The Challenge (Retentivity):** As a small, polar molecule, it risks eluting in the void volume ().[1]
- **The Solution (Phase Selection):** We employ an End-capped C18 column with a high carbon load to ensure sufficient retention (ngcontent-ng-c176312016="" _ngghost-ng-c3009799073="" class="inline ng-star-inserted">) even with a high-aqueous mobile phase.

Diagram 1: Method Development Logic Flow



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Figure 1: Decision tree for chromatographic condition selection based on analyte chemistry.

Standard Operating Protocol (SOP)

Chromatographic Conditions

Parameter	Specification	Rationale
Instrument	HPLC with UV/DAD Detector (e.g., Agilent 1260/1290)	Standard QC equipment.
Column	Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equiv.[1]	"Extra Dense Bonding" (XDB) prevents tailing.
Mobile Phase A	20 mM Potassium Dihydrogen Phosphate (pH 2.5 with)	Suppresses silanol ionization; buffers the amine.[1]
Mobile Phase B	Acetonitrile (HPLC Grade)	Strong eluent, low UV cutoff.[1]
Flow Rate	1.0 mL/min	Standard backpressure balance.
Column Temp	30°C	Improves mass transfer and reproducibility.
Injection Vol	10 µL	Optimized for sensitivity without overloading.
Detection	UV at 260 nm	Max absorption for chloropyridine ring.

Gradient Program

Note: A gradient is preferred over isocratic to clear potential late-eluting synthetic impurities.[2]
[1]

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
10.0	60	40
12.0	10	90
15.0	10	90
15.1	95	5
20.0	95	5

Standard Preparation

- Diluent: Water:Acetonitrile (90:10 v/v).[2][1] Crucial: Match the starting mobile phase to prevent peak distortion.[1]
- Stock Solution: 1.0 mg/mL in Diluent.[2][1] Sonicate for 5 mins.
- Working Standard: Dilute Stock to 0.1 mg/mL (100 ppm).

Validation Protocol (ICH Q2(R2) Compliant)

This section details the specific experiments required to validate the method.

System Suitability Testing (SST)

Requirement: Must be passed before any validation data is collected.[1]

- Injection: 5 replicates of Working Standard.
- Criteria:
 - RSD of Area: $\leq 0.73\%$ (Strict QC) or $\leq 2.0\%$ (General).[2][1]
 - Tailing Factor (ngcontent-ng-c176312016="" _ngghost-ng-c3009799073="" class="inline ng-star-inserted">): 0.8 – 1.5.[1]

- Theoretical Plates (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

): > 5000.[1]

Specificity (Forced Degradation)

Objective: Prove the method can distinguish the analyte from degradation products.

- Protocol: Expose sample to:
 - Acid (0.1 N HCl, 60°C, 2h)
 - Base (0.1 N NaOH, 60°C, 2h)
 - Oxidation (3%
, RT, 2h)
- Acceptance: Peak purity index (via DAD) > 990. Resolution (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
) > 1.5 between analyte and nearest degradant.

Linearity

Objective: Demonstrate proportional response.

- Range: 50% to 150% of target concentration (e.g., 50 ppm to 150 ppm).
- Levels: Minimum 5 levels (e.g., 50, 75, 100, 125, 150 ppm).
- Acceptance: Correlation Coefficient (
) ≥ 0.999.

Accuracy (Recovery)

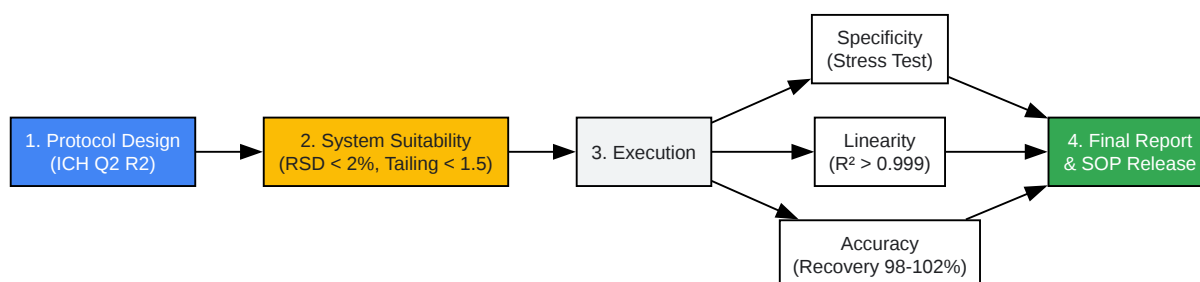
Objective: Verify no matrix interference.

- Protocol: Spike known amounts of pure **3-Amino-2-chloroisonicotinamide** into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels. Triplicate preparations for each level.
- Acceptance: Mean recovery 98.0% – 102.0%. RSD \leq 2.0%.

Precision

- Repeatability: 6 independent preparations at 100% level. (Acceptance: RSD \leq 2.0%).^{[2][1]}
- Intermediate Precision: Different analyst, different day, different column lot. (Acceptance: Overall RSD \leq 2.0%).^{[2][1]}

Diagram 2: Validation Workflow (ICH Q2 R2)



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Figure 2: Step-by-step validation lifecycle ensuring data integrity.

Troubleshooting & Robustness

Issue	Probable Cause	Corrective Action
Peak Splitting	Solvent mismatch.[1]	Ensure sample diluent is ≤ 10% organic (match initial gradient).
RT Shift	pH drift in buffer.	Phosphate buffer pH is critical; measure pH after salt dissolution.
High Backpressure	Precipitation.	Do not mix Phosphate buffer with >80% ACN in the lines. Use gradient curve.

References

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